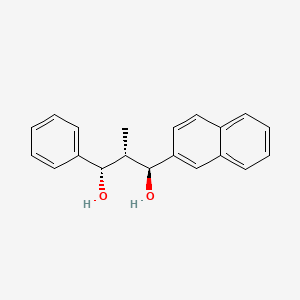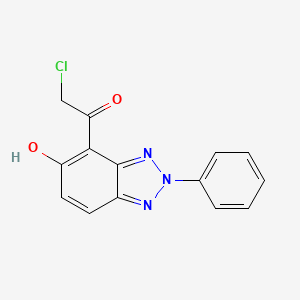![molecular formula C16H25O2P B14186550 [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane CAS No. 923035-25-0](/img/structure/B14186550.png)
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane: is a chemical compound with the molecular formula C15H25O2P It is characterized by the presence of a dioxane ring attached to a phenyl group, which is further bonded to a di(propan-2-yl)phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with di(propan-2-yl)phosphane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product is often the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other specialized chemicals.
Mécanisme D'action
The mechanism of action of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane is primarily related to its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex formed .
Comparaison Avec Des Composés Similaires
[4-(1,3-Dioxan-2-yl)phenyl]diphenylphosphane: This compound has a similar structure but with diphenyl groups instead of di(propan-2-yl) groups.
[4-(1,3-Dioxan-2-yl)phenyl]phosphane: A simpler analog with only a phosphane group attached to the phenyl ring.
Uniqueness: The uniqueness of [4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane lies in its specific combination of the dioxane ring and the di(propan-2-yl)phosphane moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the stability of the complexes it forms with metal ions .
Propriétés
Numéro CAS |
923035-25-0 |
|---|---|
Formule moléculaire |
C16H25O2P |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
[4-(1,3-dioxan-2-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C16H25O2P/c1-12(2)19(13(3)4)15-8-6-14(7-9-15)16-17-10-5-11-18-16/h6-9,12-13,16H,5,10-11H2,1-4H3 |
Clé InChI |
LYTVBALBMJNMJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC=C(C=C1)C2OCCCO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)


![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)


![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
